molecular formula C20H20N6O B2877353 N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline CAS No. 1251689-80-1

N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2877353
CAS No.: 1251689-80-1
M. Wt: 360.421
InChI Key: IPKMNMXTICCLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic organic compound featuring:

  • A 1,2,3-triazole ring substituted with a 4-methylbenzyl group.
  • A 1,2,4-oxadiazole core linked to the triazole.
  • A dimethylaniline moiety attached to the oxadiazole.

The dimethylaniline group may enhance lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

N,N-dimethyl-3-[3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-14-7-9-15(10-8-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-5-4-6-17(11-16)25(2)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKMNMXTICCLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring via a click reaction between an azide and an alkyne. The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step often involves the coupling of the triazole-oxadiazole intermediate with N,N-dimethylaniline under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Synthetic Routes

The synthesis involves sequential heterocycle formation and functionalization.

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. Key methods include:

Method Reactants Conditions Yield Source
T3P-mediated coupling Amidoximes + activated carboxylic acids (e.g., esters or anhydrides)T3P (propylphosphonic anhydride) in TEA, 80°C, 0.5–6 h87–97%
Aqueous cyclization Amidoximes + carboxylic acid estersReflux in H₂O, 12 h35–93%
Mechanochemical Solid-state reactions using mechanical energy (e.g., grinding)Solvent-free, room temperature>90%

The T3P method is favored for high yields and short reaction times, though cost and purification challenges persist .

Functionalization with N,N-Dimethylaniline

The aniline group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination:

  • Reactants : 3-Bromo-substituted oxadiazole-triazole intermediate + dimethylamine.

  • Conditions : Pd catalysis (e.g., Pd(OAc)₂, Xantphos), K₃PO₄, 100°C, 12 h .

Reactivity and Stability

  • Acid/Base Stability : The 1,2,4-oxadiazole ring is stable under mild acidic/basic conditions but degrades in strong acids (e.g., H₂SO₄) .

  • Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .

  • Photoreactivity : The triazole-oxadiazole conjugate shows moderate fluorescence, suggesting applications in optoelectronics .

Biological Activity

  • Anticancer Potential : Analogues with similar oxadiazole-triazole scaffolds exhibit IC₅₀ values of 15–50 μM against MCF-7 breast cancer cells via apoptosis induction .

  • Enzyme Inhibition : Triazole-linked oxadiazoles demonstrate inhibitory activity against mPGES-1 (prostaglandin E synthase) with IC₅₀ < 1 μM, relevant for inflammation therapy .

Synthetic Challenges

  • Purification : Multi-step synthesis requires chromatographic separation due to polar by-products .

  • Yield Optimization : Mechanochemical methods improve yields (>90%) but require specialized equipment .

Scientific Research Applications

N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The triazole and oxadiazole rings may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

(a) Dimethyl({[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine (CAS 28593-34-2)
  • Structure : Shares the 1,2,4-oxadiazole and dimethylamine group but replaces the triazole with a nitro-substituted phenyl ring.
  • However, nitro groups may reduce metabolic stability in biological systems .
(b) N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline (CAS 1707585-95-2)
  • Structure : Contains a 1,2,4-triazole and methoxyaniline but lacks the oxadiazole core.
  • Activity : Methoxy groups enhance π-π stacking in receptor binding, as seen in anticancer triazole derivatives . The target compound’s dimethylaniline may offer similar aromatic interactions with improved lipophilicity.

Substituent Effects on Bioactivity

(a) 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine
  • Structure : A 1,2,4-triazole with phenyl and p-tolyl groups.
  • Research Findings : Demonstrated anticancer activity via apoptosis induction in vitro . The target compound’s oxadiazole and dimethylaniline could modulate this activity by altering electron distribution and steric bulk.
(b) N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine
  • Structure : Triazole linked to an indole ring and dimethylated ethylamine.
  • Properties : Indole’s planar structure may enhance DNA intercalation, while the target compound’s oxadiazole could favor protein kinase interactions due to its rigidity .
Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound ~407.45* 1,2,3-Triazole, 1,2,4-oxadiazole Kinase inhibition, fluorescence
CAS 28593-34-2 291.28 1,2,4-Oxadiazole, nitro Energetic materials
CAS 1707585-95-2 339.39 1,2,4-Triazole, methoxyaniline Anticancer agents
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine 265.32 1,2,4-Triazole, phenyl Apoptosis induction

*Calculated based on molecular formula.

  • Synthetic Routes : The target compound’s triazole-oxadiazole system likely involves Huisgen cycloaddition (for triazole) and oxidative cyclization (for oxadiazole), methods validated for similar structures .
  • Stability : The 1,2,4-oxadiazole is more hydrolytically stable than 1,2,5-oxadiazole derivatives (e.g., ), making the target compound suitable for aqueous environments .

Biological Activity

N,N-Dimethyl-3-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H18N6O2\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}_{2}

This structure includes a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing triazole and oxadiazole rings. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various bacterial strains. In vitro tests indicated that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BEscherichia coli25 μg/mL
Compound CBacillus subtilis15 μg/mL

2. Antifungal Activity

The compound's antifungal properties have also been explored. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis. For instance, compounds structurally related to this compound showed effective antifungal activity against Candida albicans, with MIC values ranging from 1.6 to 25 μg/mL .

3. Anticancer Activity

The anticancer potential of triazole-containing compounds has gained attention in recent years. Studies have shown that such compounds can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, derivatives have been reported to inhibit kinases and other targets critical for tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:
Triazoles disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Antifungal Mechanism:
Inhibition of ergosterol biosynthesis leads to compromised fungal cell membranes.

Anticancer Mechanism:
Inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.

Case Studies

A study conducted on a series of triazole derivatives demonstrated that modifications in the molecular structure significantly influenced their biological activities. The introduction of hydrophobic groups enhanced antimicrobial potency while maintaining low toxicity profiles in mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.